[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the triazole ring. This can be achieved through radical trifluoromethylation, which involves the use of radical intermediates and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles and related heterocyclic compounds. Examples include:
- [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methane
- [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethanol .
Uniqueness
The uniqueness of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol lies in its specific chemical structure, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. The presence of the trifluoromethyl group enhances its chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-10-4(11)5(6,7)8/h12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQZIXVDLYGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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